3-(Trifluoromethoxy)-2-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)-2-naphthaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethoxy group imparts distinct physicochemical properties, making it valuable in pharmaceutical and agrochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction often requires the presence of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres, to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)-2-naphthaldehyde may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize throughput and minimize waste . The choice of reagents and catalysts is crucial in industrial settings to ensure the reproducibility and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)-2-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)-2-naphthaldehyde finds applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethoxy)-2-naphthaldehyde is primarily influenced by the presence of the trifluoromethoxy group, which enhances its lipophilicity and stability . This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethoxy)benzaldehyde: Another isomer with the trifluoromethoxy group in a different position on the benzene ring.
Uniqueness
3-(Trifluoromethoxy)-2-naphthaldehyde is unique due to the combination of the naphthaldehyde core and the trifluoromethoxy group, which imparts distinct physicochemical properties.
Eigenschaften
Molekularformel |
C12H7F3O2 |
---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H |
InChI-Schlüssel |
NICYFBACVZUBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.